Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with cell-penetrating peptides .
Mode of Action
It is suggested that when this compound is attached to cell-penetrating peptides, it causes osmotic swelling of the endosome, enhancing the cell penetration ability of the peptides .
Result of Action
It is suggested that the compound may enhance the cell penetration ability of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux with solvents like ethanol or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the quinoline ring structure.
Cyclization Reactions: The compound can form various fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline derivatives with modified ring structures.
Scientific Research Applications
Chemistry: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated structure enhances its binding affinity to biological targets, making it a valuable tool in drug discovery .
Medicine: The compound exhibits promising antibacterial, antiviral, and anticancer activities. It is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
- Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate
- 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
Comparison: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193827-69-9 | |
Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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